molecular formula C24H24N2OS B4414778 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine

1-[2-(benzylthio)benzoyl]-4-phenylpiperazine

Cat. No. B4414778
M. Wt: 388.5 g/mol
InChI Key: BBFVZWBXZREWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been used for recreational purposes due to its stimulant effects. However, BZP has also shown potential in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

1-[2-(benzylthio)benzoyl]-4-phenylpiperazine acts as a dopamine and serotonin releaser, meaning that it increases the release of these neurotransmitters in the brain. This effect is achieved through the inhibition of the reuptake of dopamine and serotonin by their respective transporters. 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine also acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes the release of glucose and fatty acids into the bloodstream. These effects are thought to be due to the stimulation of the sympathetic nervous system. 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has also been shown to increase the levels of cortisol, a stress hormone, in the blood.

Advantages and Limitations for Lab Experiments

1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has advantages and limitations for use in lab experiments. Its ability to increase dopamine and serotonin release makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its stimulant effects can also make it difficult to interpret the results of experiments, as it may be difficult to distinguish between the effects of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine and the effects of other stimuli.

Future Directions

There are several future directions for research on 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine. One area of interest is the development of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine analogs that have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine use, particularly in humans. Finally, the role of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine in the regulation of other neurotransmitters, such as norepinephrine and acetylcholine, could also be an area of future research.
Conclusion:
In conclusion, 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, or 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, is a synthetic drug that has potential in scientific research applications. Its ability to increase dopamine and serotonin release makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its stimulant effects also make it difficult to interpret the results of experiments. Future research on 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine could lead to the development of new treatments for neurological disorders and a better understanding of the role of neurotransmitters in the brain.

Scientific Research Applications

1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. This effect of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been studied in animal models of Parkinson's disease, where it has been shown to improve motor function.

properties

IUPAC Name

(2-benzylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-24(26-17-15-25(16-18-26)21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-19-20-9-3-1-4-10-20/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFVZWBXZREWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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